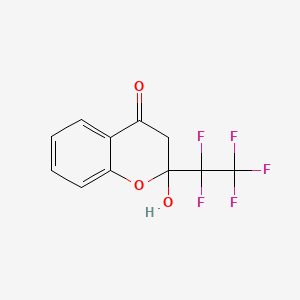![molecular formula C18H24ClNO B10796289 1-Phenyl-2-[(4-propan-2-ylphenyl)methylamino]ethanol;hydrochloride](/img/structure/B10796289.png)
1-Phenyl-2-[(4-propan-2-ylphenyl)methylamino]ethanol;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Phenyl-2-[(4-propan-2-ylphenyl)methylamino]ethanol;hydrochloride is a chemical compound with a complex structure that includes both phenyl and amino groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl-2-[(4-propan-2-ylphenyl)methylamino]ethanol;hydrochloride typically involves multiple steps. One common method includes the reaction of 1-Phenyl-2-aminoethanol with 4-isopropylbenzyl chloride under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for efficiency and yield. This could include the use of continuous flow reactors and automated purification systems to ensure consistent quality and high throughput.
Análisis De Reacciones Químicas
Types of Reactions
1-Phenyl-2-[(4-propan-2-ylphenyl)methylamino]ethanol;hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form a secondary or tertiary amine.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated aromatic compounds.
Aplicaciones Científicas De Investigación
1-Phenyl-2-[(4-propan-2-ylphenyl)methylamino]ethanol;hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 1-Phenyl-2-[(4-propan-2-ylphenyl)methylamino]ethanol;hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
1-Phenyl-2-aminoethanol: A precursor in the synthesis of the target compound.
4-Isopropylbenzyl chloride: Another precursor used in the synthesis.
Phenylephrine: A structurally similar compound with known pharmacological effects.
Uniqueness
1-Phenyl-2-[(4-propan-2-ylphenyl)methylamino]ethanol;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
IUPAC Name |
1-phenyl-2-[(4-propan-2-ylphenyl)methylamino]ethanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO.ClH/c1-14(2)16-10-8-15(9-11-16)12-19-13-18(20)17-6-4-3-5-7-17;/h3-11,14,18-20H,12-13H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDVTVTGXNHVZLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CNCC(C2=CC=CC=C2)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5'-methoxy-5H-spiro[benzimidazo[1,2-c]quinazoline-6,3'-indol]-2'(1'H)-one](/img/structure/B10796228.png)
![ethyl 1-{[1-(1H-indol-3-yl)-3-oxo-1,3-dihydro-2H-isoindol-2-yl]acetyl}piperidine-4-carboxylate](/img/structure/B10796229.png)
![5-(2,5-dichlorophenyl)-N-[4-(morpholin-4-ylmethyl)phenyl]furan-2-carboxamide](/img/structure/B10796231.png)

![6-Methyl-6-phenyl-5,6-dihydrobenzimidazo[1,2-c]quinazoline](/img/structure/B10796236.png)



![N-{5-[(4-tert-butyl-2,6-dimethylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B10796266.png)

![6-(3-Methoxyphenyl)-6-methyl-5,6-dihydrobenzimidazo[1,2-c]quinazoline](/img/structure/B10796283.png)

